molecular formula C10H16N2O B13083000 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine

6-Methyl-2-(2-methylpropoxy)pyridin-3-amine

Cat. No.: B13083000
M. Wt: 180.25 g/mol
InChI Key: PVURVTCKUFPAHZ-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylpropoxy)pyridin-3-amine (CAS: 1549376-29-5) is a pyridine derivative with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 6-position, a 2-methylpropoxy (isobutoxy) group at the 2-position, and an amine group at the 3-position. Key identifiers include:

  • SMILES: CC(C)COC1=NC=C(C=C1)N
  • InChIKey: GEAQZVYOBYEUPB-UHFFFAOYSA-N .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-methyl-2-(2-methylpropoxy)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)5-4-8(3)12-10/h4-5,7H,6,11H2,1-3H3

InChI Key

PVURVTCKUFPAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OCC(C)C

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it can be synthesized through organic reactions involving pyridine derivatives and appropriate reagents.
  • Researchers may explore various synthetic pathways to obtain 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine.
  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, explore new synthetic methodologies, and investigate its role in heterocyclic chemistry.

      Biology and Medicine: Its unique structure could make it a potential lead compound for drug discovery. Further studies are needed to explore its biological activity.

      Industry: It might find applications in the synthesis of other compounds or as a building block in organic synthesis.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine is not readily available. Further research is required to understand its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

    Table 1: Comparison of Key Structural and Physical Properties

    Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties
    6-Methyl-2-(2-methylpropoxy)pyridin-3-amine C₉H₁₄N₂O 6-CH₃, 2-OCH₂CH(CH₃)₂ 166.22 Bulky alkoxy group; moderate solubility
    6-Methylpyridin-3-amine (Parent) C₆H₈N₂ 6-CH₃ 108.14 Planar structure; N–H···N hydrogen bonding in crystal lattice
    6-Methoxy-2-methylpyridin-3-amine C₈H₁₂N₂O 6-OCH₃, 2-CH₃ 152.20 Electron-rich due to methoxy; higher polarity
    6-Methyl-2,4-bis(methylthio)pyridin-3-amine C₈H₁₂N₂S₂ 6-CH₃, 2-SCH₃, 4-SCH₃ 200.32 Sulfur-containing; poor solubility in MeCN
    6-(4-Chloro-2-methylphenoxy)pyridin-3-amine C₁₂H₁₁ClN₂O 6-O-(4-Cl-2-CH₃C₆H₃) 246.68 Aromatic chloro-substituent; increased lipophilicity

    Structural and Electronic Comparisons

    • Electronic Effects: Methoxy groups enhance electron density on the pyridine ring, improving reactivity in electrophilic substitution, whereas methylthio groups offer mixed electronic effects (σ-donor/π-acceptor) .

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